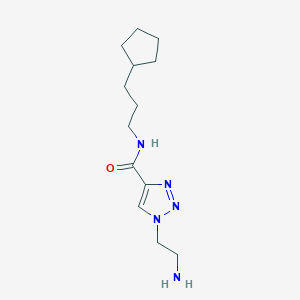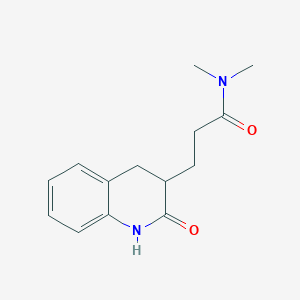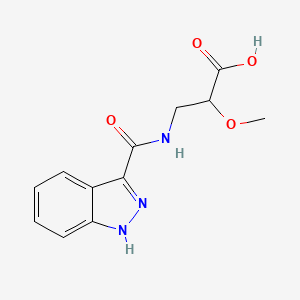![molecular formula C17H27NO2 B6633368 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol, also known as JNJ-10124009, is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
The exact mechanism of action of 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain, anxiety, and mood. By blocking the NOP receptor, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol may modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, in the brain.
Biochemical and Physiological Effects:
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which may contribute to its analgesic, anxiolytic, and antidepressant effects. Additionally, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been found to decrease the levels of adrenocorticotropic hormone (ACTH) and corticosterone, which are involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol in lab experiments is its selectivity for the NOP receptor, which allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. Additionally, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development.
One limitation of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol. One potential application is its use as a therapeutic agent for chronic pain, anxiety, and depression. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of this compound. Other future directions include the development of more selective and potent NOP receptor antagonists, as well as the exploration of other potential therapeutic applications of this class of compounds.
Conclusion:
In conclusion, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol is a promising compound that has been studied for its potential therapeutic applications in various medical conditions. Its selectivity for the NOP receptor and low toxicity make it a promising candidate for further development. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol involves several steps, including the reaction of 3-(3-methoxyphenyl)cyclobutanone with lithium diisopropylamide, followed by the addition of 3,3-dimethylbutan-1-ol. The resulting product is then purified using various techniques, such as crystallization and column chromatography.
Scientific Research Applications
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of neuropathic pain and to reduce anxiety-like behaviors in rats. Additionally, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been found to enhance the effects of antidepressant drugs in animal models of depression.
properties
IUPAC Name |
4-[[3-(3-methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,7-8-19)12-18-15-9-14(10-15)13-5-4-6-16(11-13)20-3/h4-6,11,14-15,18-19H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYASMATWORHIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC1CC(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)

![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)